molecular formula C17H17N5O3S2 B2768435 methyl 2-(2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate CAS No. 1206997-20-7

methyl 2-(2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate

Cat. No.: B2768435
CAS No.: 1206997-20-7
M. Wt: 403.48
InChI Key: LJIUMDBOFBFDOX-UHFFFAOYSA-N
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Description

The compound “methyl 2-(2-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate” is a complex organic molecule. It contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one nitrogen atom, and one sulfur atom . The 1,3,4-thiadiazole ring is known to exhibit a wide range of biological activities .

Scientific Research Applications

Antihypertensive α-Blocking Agents The compound is utilized in the synthesis of thiosemicarbazides, triazoles, and Schiff bases that exhibit significant antihypertensive α-blocking activity with low toxicity. This discovery opens up potential applications in the development of new antihypertensive drugs. The pharmacological screening of these compounds indicated their effectiveness, suggesting a promising route for future cardiovascular disease treatments (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Antibacterial Activity Research on derivatives, including various methyl 2-{2-[4-oxo-3-(arylcarbonylamino )-1 ,3-thiazolidin-2-yl] phenoxy} acetates, has shown significant in vitro growth inhibitory activity against microbes like E.coli, Saureus, and Salmonella typhi. These findings suggest the compound’s derivative as potential antibacterial agents, contributing to the development of new treatments for bacterial infections (Desai, Dave, Shah, & Vyas, 2001).

Synthesis of Imidazo- and Pyrazolothiadiazoles Microwave irradiation of certain biureas with dimethyl ethynedicarboxylate results in derivatives that could have applications in various chemical syntheses and potentially in the development of new pharmacological agents. These transformations provide insights into novel synthetic pathways that could be leveraged for creating compounds with specific biological activities (Ibrahim, 2009).

Antioxidant Activity The compound’s framework is key in the synthesis of new derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole, which have been studied for their antioxidant properties. These derivatives offer a pathway for the development of novel antioxidants that could be beneficial in preventing oxidative stress-related diseases (Al-Haidari & Al-Tamimi, 2021).

Properties

IUPAC Name

methyl 2-[2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-5-phenylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S2/c1-11-20-21-16(27-11)19-14(23)10-26-17-18-8-13(12-6-4-3-5-7-12)22(17)9-15(24)25-2/h3-8H,9-10H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIUMDBOFBFDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CC(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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